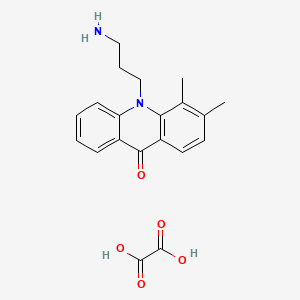

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid

Vue d'ensemble

Description

Le maléate de ER 27319 est un inhibiteur sélectif de la kinase SykCe composé est principalement utilisé dans la recherche scientifique pour inhiber la phosphorylation de la tyrosine de la kinase Syk, qui joue un rôle crucial dans divers processus cellulaires, y compris la réponse immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du maléate de ER 27319 implique la préparation de la 10-(3-Aminopropyl)-3,4-diméthyl-9(10H)-acridinone, qui est ensuite mise à réagir avec l'acide maléique pour former le sel maléate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour assurer la pureté et le rendement du produit final .

Méthodes de production industrielle

La production industrielle du maléate de ER 27319 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir un produit avec une pureté de ≥ 99% (HPLC). La production est effectuée sous des mesures strictes de contrôle de la qualité pour garantir la cohérence et la fiabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le maléate de ER 27319 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que les motifs amino et acridone. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acyle. Les réactions sont généralement effectuées en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.

Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés ou acylés du maléate de ER 27319 .

Applications de la recherche scientifique

Le maléate de ER 27319 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme inhibiteur sélectif dans des études impliquant l'activité de la kinase et les voies de transduction du signal.

Biologie : Employé dans la recherche sur la réponse immunitaire, en particulier dans l'inhibition de la dégranulation des mastocytes et de la production de cytokines.

Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles dans les maladies allergiques et les affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte de médicaments

Mécanisme d'action

Le maléate de ER 27319 exerce ses effets en inhibant sélectivement la phosphorylation de la tyrosine de la kinase Syk. Cette inhibition empêche l'activation des voies de signalisation en aval qui sont impliquées dans l'activation des cellules immunitaires et les réponses inflammatoires. Le composé cible spécifiquement le motif d'activation basé sur la tyrosine des immunorécepteurs phosphorylé de la chaîne γ du FcεRI, bloquant ainsi l'activation de la kinase Syk .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 10-(3-aminopropyl)-3,4-dimethylacridin-9-one; (Z)-but-2-enedioic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound could serve as a lead for further development of anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Research in Pharmacy investigated the anticancer efficacy of derivatives based on acridine structures, including 10-(3-aminopropyl)-3,4-dimethylacridin-9-one; (Z)-but-2-enedioic acid. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for clinical applications in oncology .

Case Study 2: Synthesis and Characterization

In another research effort, the synthesis and characterization of related acridine derivatives were explored. The study utilized advanced spectroscopic techniques such as NMR and mass spectrometry to confirm the structures of synthesized compounds and assess their biological activities .

Mécanisme D'action

ER 27319 maleate exerts its effects by selectively inhibiting the tyrosine phosphorylation of Syk kinase. This inhibition prevents the activation of downstream signaling pathways that are involved in immune cell activation and inflammatory responses. The compound specifically targets the phosphorylated immunoreceptor tyrosine-based activation motif of the FcεRI γ chain, thereby blocking the activation of Syk kinase .

Comparaison Avec Des Composés Similaires

Le maléate de ER 27319 est unique par sa forte sélectivité pour la kinase Syk. Des composés similaires comprennent :

R406 : Un autre inhibiteur sélectif de la kinase Syk, mais avec une structure chimique et une puissance différentes.

Fostamatinib : Une prodrogue qui est métabolisée en R406, utilisée dans le traitement de la thrombocytopénie immunitaire chronique.

Piceatannol : Un composé naturel qui inhibe également la kinase Syk, mais avec une sélectivité inférieure à celle du maléate de ER 27319

Le maléate de ER 27319 se distingue par sa haute pureté, sa sélectivité et son efficacité à inhiber la kinase Syk, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and molecular biology. This compound features an acridine core, which is known for its ability to intercalate with DNA, making it a valuable candidate for therapeutic applications, especially in cancer treatment.

- IUPAC Name : this compound

- Molecular Formula : C22H24N2O5

- Molecular Weight : 396.443 g/mol

- CAS Number : 1204480-26-1

The biological activity of this compound primarily stems from its ability to intercalate with DNA. This intercalation can disrupt normal DNA replication and transcription processes, leading to potential cytotoxic effects on rapidly dividing cells, such as cancer cells. Additionally, the compound's structure allows it to interact with various biological macromolecules, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Its ability to intercalate into DNA suggests that it may inhibit the proliferation of cancer cells through the following mechanisms:

- DNA Intercalation : The compound inserts itself between DNA base pairs, causing structural distortions that impede replication and transcription.

- Induction of Apoptosis : By disrupting normal cellular functions, the compound can trigger apoptotic pathways in cancer cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance their efficacy.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:

| Study Type | Findings |

|---|---|

| In vitro | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating potent activity. |

| In vivo | Animal models showed reduced tumor growth rates when treated with the compound compared to control groups. |

Case Studies

- Case Study 1 : A study involving HeLa cells treated with varying concentrations of 10-(3-aminopropyl)-3,4-dimethylacridin-9-one demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis as evidenced by increased caspase activity.

- Case Study 2 : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size after four weeks of treatment compared to untreated controls.

Toxicological Profile

While the anticancer potential is promising, understanding the toxicological profile is crucial for further development:

- Acute Toxicity : Initial assessments indicate moderate toxicity at high doses; however, therapeutic doses remain well-tolerated in animal models.

- Genotoxicity Tests : Preliminary results suggest that while the compound can induce DNA damage in vitro, further studies are required to assess its genotoxic potential in vivo.

Propriétés

IUPAC Name |

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQPGFRFBVJKH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.